3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL
CAS No.: 376641-12-2
Cat. No.: VC17985048
Molecular Formula: C10H10F4O
Molecular Weight: 222.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 376641-12-2 |
---|---|
Molecular Formula | C10H10F4O |
Molecular Weight | 222.18 g/mol |
IUPAC Name | 3-[2-fluoro-6-(trifluoromethyl)phenyl]propan-1-ol |
Standard InChI | InChI=1S/C10H10F4O/c11-9-5-1-4-8(10(12,13)14)7(9)3-2-6-15/h1,4-5,15H,2-3,6H2 |
Standard InChI Key | XRUPBGDVMZPLMA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)F)CCCO)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, 3-(2-fluoro-6-trifluoromethyl-phenyl)-propan-1-ol, reflects its substitution pattern: a fluorine atom at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C6) relative to the propanol side chain (Figure 1). The molecular formula is inferred as C₁₀H₁₀F₄O, with a molecular weight of 222.18 g/mol, based on the Chemsrc entry for its positional isomer .
Electronic and Steric Effects
The electron-withdrawing fluorine and trifluoromethyl groups induce significant meta-directing effects on the aromatic ring, influencing reactivity in electrophilic substitution reactions. The -CF₃ group’s steric bulk further modulates spatial accessibility for intermolecular interactions, a critical factor in drug design .
Synthetic Methodologies
Friedel-Crafts Alkylation
A plausible route involves Friedel-Crafts alkylation of 2-fluoro-6-trifluoromethylbenzene with 3-chloropropan-1-ol in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method is analogous to the synthesis of 3-[3-(trifluoromethyl)phenyl]-1-propanol , yielding the target alcohol after hydrolysis.
Grignard Reaction
Alternative approaches may employ Grignard reagents. For instance, reacting 2-fluoro-6-trifluoromethylphenylmagnesium bromide with ethylene oxide followed by oxidation could yield the propanol derivative. This strategy aligns with methods described in patent WO2019245974A1 for synthesizing fluorinated intermediates .
Physicochemical Properties
Boiling and Melting Points
While experimental values for the target compound are unavailable, its isomer 3-(2-fluoro-4-trifluoromethyl-phenyl)-propan-1-ol has a calculated LogP of 2.77 , indicating moderate lipophilicity. The TCI analog , 3-[3-(trifluoromethyl)phenyl]-1-propanol, boils at 60°C under 1.13 mmHg, suggesting that the target compound’s boiling point may exceed this due to increased molecular symmetry and fluorine content.
Spectral Characteristics
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¹H NMR: Expected signals include a triplet for the hydroxyl-bearing CH₂ (δ 3.5–3.7 ppm), a multiplet for aromatic protons (δ 7.2–7.8 ppm), and a triplet for the terminal CH₂OH (δ 1.6–1.8 ppm).
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¹⁹F NMR: Distinct peaks for -CF₃ (δ -62 ppm) and aromatic F (δ -110 ppm) .
Chemical Reactivity and Stability
Acid-Base Behavior
The hydroxyl group (pKa ~16–18) allows for O-alkylation or acylation under basic conditions. The electron-deficient aryl ring resists electrophilic attack but may undergo nucleophilic aromatic substitution under harsh conditions (e.g., NH₃/NaNH₂).
Oxidative Stability
The benzylic position adjacent to the hydroxyl group is susceptible to oxidation, potentially forming a ketone. Stabilization strategies, such as steric hindrance from the -CF₃ group, may mitigate this .
Pharmacological and Industrial Applications
Pharmaceutical Intermediates
Fluorinated alcohols are pivotal in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The patent WO2019245974A1 highlights similar compounds as intermediates in antitumor agents , suggesting potential anticancer applications.
Agrochemicals
The -CF₃ group enhances bioavailability and resistance to metabolic degradation, making the compound a candidate for herbicides or insecticides. Analogous structures are employed in crop protection agents .
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